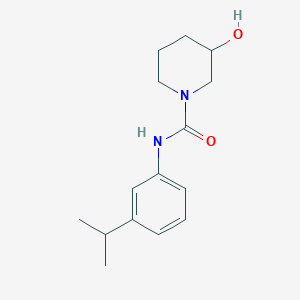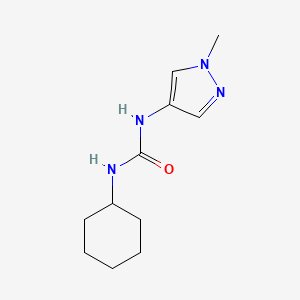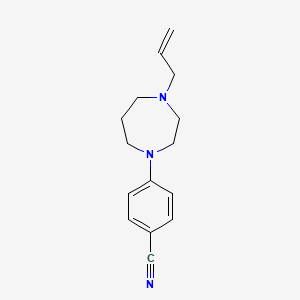
4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile, also known as PBD, is a chemical compound that has been studied for its potential use in scientific research. PBD is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure. This compound has been shown to have a variety of potential applications in scientific research, including as a tool for studying the mechanisms of certain biological processes.
作用机制
The mechanism of action of 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile is not fully understood, but it is thought to involve the binding of the compound to specific sites on GABA receptors. This binding may alter the function of the receptor, leading to changes in neurotransmission and other physiological processes.
Biochemical and Physiological Effects:
4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile has been shown to have a variety of biochemical and physiological effects. For example, studies have shown that 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile can induce changes in the activity of GABA receptors, leading to alterations in neurotransmission in the brain. 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile has also been shown to have anxiolytic effects in animal models, suggesting that it may have potential as a therapeutic agent for anxiety disorders.
实验室实验的优点和局限性
One advantage of using 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile in scientific research is its selective binding to certain subtypes of GABA receptors. This makes it a useful tool for studying the function of these receptors in a specific context. However, one limitation of using 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using this compound.
未来方向
There are many potential future directions for research on 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile. One area of interest is in the development of new therapeutic agents for anxiety disorders based on the structure of 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile. Another area of interest is in the study of the mechanisms of action of 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile and related compounds, which may lead to a better understanding of the function of GABA receptors and other biological processes. Additionally, 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile may have potential applications in the development of new diagnostic tools for certain neurological disorders.
合成方法
The synthesis of 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile involves a multi-step process that begins with the reaction of propargylamine with 4-chlorobenzonitrile. This reaction yields the intermediate compound, 4-(prop-2-yn-1-yl)-1,4-diazepane. This compound is then reacted with acrolein to yield the final product, 4-(4-prop-2-enyl-1,4-diazepan-1-yl)benzonitrile.
科学研究应用
4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of GABA receptors, which are involved in the regulation of neurotransmission in the brain. 4-(4-Prop-2-enyl-1,4-diazepan-1-yl)benzonitrile has been shown to selectively bind to certain subtypes of GABA receptors, making it a useful tool for studying the function of these receptors.
属性
IUPAC Name |
4-(4-prop-2-enyl-1,4-diazepan-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-2-8-17-9-3-10-18(12-11-17)15-6-4-14(13-16)5-7-15/h2,4-7H,1,3,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRBYJYZMLFFAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCN(CC1)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)

![2-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7526656.png)
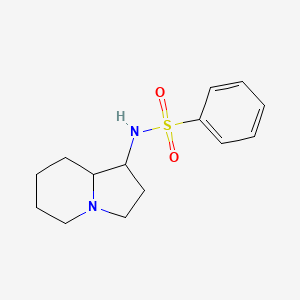

![3-[[4-[(2-Benzyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B7526671.png)
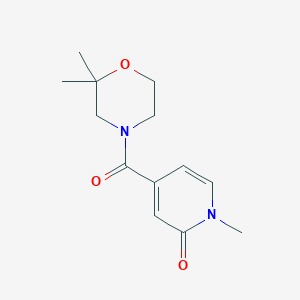
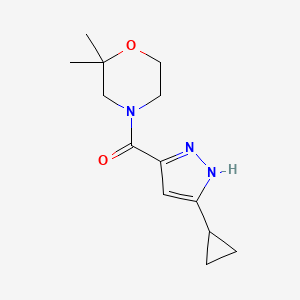
![[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B7526710.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylcyclohex-3-ene-1-carboxamide](/img/structure/B7526723.png)
![1-[3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B7526729.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)
